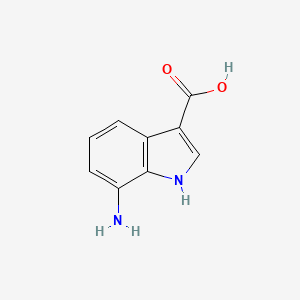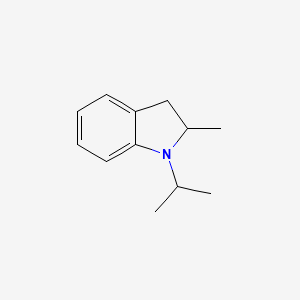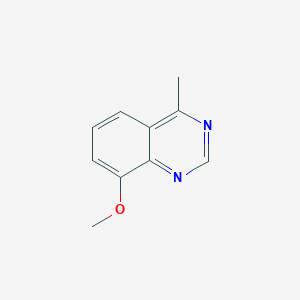
8-Methoxy-4-methylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-4-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C10H10N2O. It is a derivative of quinazoline, characterized by the presence of a methoxy group at the 8th position and a methyl group at the 4th position on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-methylquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminobenzonitrile with an aldehyde or ketone, followed by cyclization and methylation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-4-methylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often require the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and various substituted quinazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
8-Methoxy-4-methylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties
Mechanism of Action
The mechanism of action of 8-Methoxy-4-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, lacking the methoxy and methyl groups.
4-Methylquinazoline: Similar structure but without the methoxy group.
8-Methoxyquinazoline: Similar structure but without the methyl group.
Uniqueness
8-Methoxy-4-methylquinazoline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
69674-28-8 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
8-methoxy-4-methylquinazoline |
InChI |
InChI=1S/C10H10N2O/c1-7-8-4-3-5-9(13-2)10(8)12-6-11-7/h3-6H,1-2H3 |
InChI Key |
ZCGWGACIBYBGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)
![1-Oxaspiro[4.5]decane-4-carboxaldehyde](/img/structure/B11915661.png)
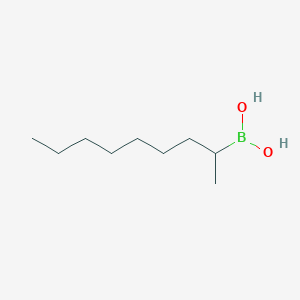
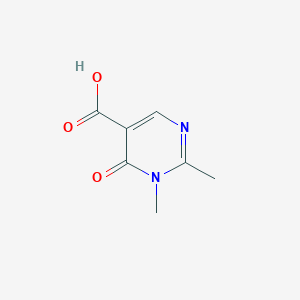
![1-Methyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915673.png)
![2H-Indeno[5,6-D]thiazole](/img/structure/B11915678.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B11915682.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine](/img/structure/B11915686.png)
![Furo[2,3-b]quinoxaline](/img/structure/B11915687.png)



